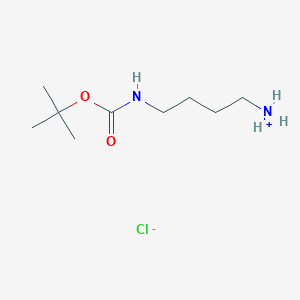

tert-Butyl (4-aminobutyl)carbamate hydrochloride

Description

BenchChem offers high-quality tert-Butyl (4-aminobutyl)carbamate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-aminobutyl)carbamate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-aminobutyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10;/h4-7,10H2,1-3H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPFSBFDCMJTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660907 | |

| Record name | tert-Butyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33545-98-1 | |

| Record name | Carbamic acid, N-(4-aminobutyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33545-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-aminobutyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl (4-aminobutyl)carbamate hydrochloride chemical properties

An In-Depth Technical Guide to tert-Butyl (4-aminobutyl)carbamate Hydrochloride: Properties, Synthesis, and Applications

Introduction

tert-Butyl (4-aminobutyl)carbamate hydrochloride, also commonly known by synonyms such as N-Boc-1,4-diaminobutane hydrochloride and Boc-putrescine HCl, is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure features a four-carbon aliphatic chain with a primary amine at one terminus, present as a hydrochloride salt, and a tert-butoxycarbonyl (Boc)-protected amine at the other. This differential protection makes it a highly valuable building block, allowing for selective chemical modifications at the free amine while the other remains masked.

The primary utility of this compound lies in its role as a versatile linker and spacer in the synthesis of more complex molecules.[3] It is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[4] Furthermore, its application extends to the synthesis of polyamine analogues, peptide-based drugs, and various pharmacologically active compounds.[3][5]

Physicochemical and Spectroscopic Properties

The hydrochloride salt form of N-Boc-1,4-diaminobutane confers specific physical properties, such as its solid-state nature and altered solubility profile compared to its free-base form. A comprehensive summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 33545-98-1 | [6] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | [6] |

| Molecular Weight | 224.73 g/mol | [6] |

| Appearance | Off-white to yellow solid | [6] |

| Boiling Point | 292.9°C at 760 mmHg (for free base) | [7] |

| Purity | Typically ≥97.0% or ≥98.0% (by NMR) | [6][8] |

| Storage | Store at room temperature for up to 3 years. For solutions in solvent, store at -20°C for 1 year or -80°C for 2 years. | [6] |

Spectroscopic Data

-

¹H NMR Spectrum : The proton NMR spectrum is a key analytical tool for structure confirmation. A consistent spectrum is a primary indicator of identity.[6] A predicted ¹H-NMR for the free base in CDCl₃ shows characteristic signals: a singlet around 1.44 ppm for the 9 protons of the tert-butyl group (C(CH₃)₃), multiplets between 1.36-1.60 ppm for the four methylene protons in the middle of the chain (CH₂(CH₂)₂CH₂), a triplet near 2.74 ppm for the two protons adjacent to the free amine (CH₂NH₂), and a multiplet around 3.13 ppm for the two protons next to the Boc-protected amine (CH₂NHBoc).[9]

-

Mass Spectrometry : Mass spectrometry data for the free base is available, providing further structural confirmation.[10]

Synthesis and Chemical Logic

The synthesis of mono-Boc-protected diamines like tert-Butyl (4-aminobutyl)carbamate is a nuanced process. The primary challenge lies in achieving selective mono-protection of a symmetric diamine, as the di-protected product is a common byproduct. Several methods have been reported to optimize the yield of the desired mono-protected compound.

Representative Synthetic Protocol

A common and effective method involves the slow addition of di-tert-butyl dicarbonate (Boc₂O) to an excess of 1,4-butanediamine in a suitable solvent like dichloromethane (DCM).

Step-by-Step Methodology:

-

Dissolution & Cooling : Dissolve 1,4-butanediamine (e.g., 5 equivalents) in dichloromethane. The use of a significant excess of the diamine is a critical experimental choice. It statistically favors the reaction of a Boc₂O molecule with a fresh diamine molecule rather than with the already mono-protected product, thus minimizing the formation of the di-Boc-protected byproduct.

-

Reagent Addition : Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane to the stirred diamine solution at room temperature over several hours.[3] A slow, dropwise addition is crucial to maintain a low instantaneous concentration of the Boc₂O, further suppressing the di-substitution reaction.

-

Reaction Monitoring : The reaction is typically stirred at room temperature for 12-16 hours.[3] Progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the limiting reagent (Boc₂O).

-

Work-up & Purification :

-

Upon completion, the reaction mixture is subjected to an aqueous work-up. Washing with dilute acid (e.g., 0.1 M HCl) removes the excess unreacted 1,4-butanediamine by converting it to its water-soluble hydrochloride salt.[11]

-

Subsequent washes with a weak base (e.g., 5% sodium bicarbonate solution) and brine remove any remaining acidic or water-soluble impurities.[11]

-

The organic phase is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product, which is often a liquid or oil.[3][11]

-

-

Salt Formation : To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ether or ethyl acetate) and treated with a solution of HCl in the same or a compatible solvent. The hydrochloride salt typically precipitates as a solid and can be collected by filtration.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of tert-Butyl (4-aminobutyl)carbamate hydrochloride.

Core Applications in Drug Development

The unique bifunctional nature of this molecule makes it a cornerstone in modern synthetic strategies, particularly in drug discovery.

Role as a Versatile Linker

The molecule's design allows for sequential, controlled reactions. The free primary amine (as the hydrochloride salt) can be readily deprotonated in situ and used as a nucleophile in reactions like acylation, alkylation, or reductive amination.[12] The Boc-protected amine remains unreactive under these conditions. In a subsequent step, the Boc group can be efficiently removed under acidic conditions (e.g., using trifluoroacetic acid or HCl) to unmask the second primary amine for further functionalization.[12] This orthogonal protection strategy is fundamental to its utility in multi-step syntheses.

Caption: Logical workflow illustrating the use as a bifunctional linker in synthesis.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] The linker component is crucial for orienting the two ligands at an optimal distance and angle. N-Boc-1,4-diaminobutane is a common building block for constructing these linkers due to its simple, flexible alkyl chain.[4] For instance, it can be sequentially coupled to a ligand for an E3 ligase (like pomalidomide derivatives) and a ligand for a target protein to assemble the final PROTAC.[13]

Safety and Handling

As a chemical intermediate, proper handling is essential to ensure laboratory safety.

-

Hazard Classification : The free base is classified as causing severe skin burns and eye damage.[14][15] The hydrochloride salt is identified as an irritant, causing skin irritation and serious eye irritation.[7] It may also cause respiratory irritation.[7]

-

Precautionary Statements : Standard safety precautions should be followed.[7]

-

Prevention : Avoid breathing dust, fumes, or spray. Wash hands thoroughly after handling. Use only in well-ventilated areas. Wear protective gloves, clothing, and eye/face protection.[7]

-

Response : In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes, removing contact lenses if possible.[7]

-

-

Personal Protective Equipment (PPE) :

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[16][17]

Conclusion

tert-Butyl (4-aminobutyl)carbamate hydrochloride is a pivotal reagent in contemporary organic and medicinal chemistry. Its value is derived from its bifunctional nature, where one amine is protected by the robust and easily removable Boc group, while the other is available for reaction as its hydrochloride salt. This design enables chemists to perform selective, stepwise modifications, making it an indispensable building block for constructing complex molecules, from peptide analogues to cutting-edge therapeutics like PROTACs. A thorough understanding of its properties, synthesis, and handling protocols is crucial for its effective and safe utilization in research and development.

References

-

PubChem. tert-butyl N-(4-aminobutyl)carbamate | C9H20N2O2 | CID 4351. [Link]

-

iChemical. tert-Butyl (4-aminobutyl)carbamate, CAS No. 68076-36-8. [Link]

-

lookchem. Cas 33545-98-1,BOC-1,4-DIAMINOBUTANE HYDROCHLORIDE. [Link]

-

ChemBK. N-BOC-1,4-DIAMINOBUTANE-HCl. [Link]

-

ChemBK. N-boc-1,4-diaminobutane. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

PubChem. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611. [Link]

-

Fisher Scientific. N-BOC-1,4-butanediamine, 95%, Thermo Scientific. [Link]

Sources

- 1. Cas 33545-98-1,BOC-1,4-DIAMINOBUTANE HYDROCHLORIDE | lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. tert-Butyl (4-aminobutyl)carbamate, CAS No. 68076-36-8 - iChemical [ichemical.com]

- 10. tert-butyl N-(4-aminobutyl)carbamate | C9H20N2O2 | CID 4351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. echemi.com [echemi.com]

- 15. N-BOC-1,4-butanediamine, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

Foreword: The Strategic Importance of a Bifunctional Building Block

An In-Depth Technical Guide to the Synthesis of N-Boc-1,4-diaminobutane Hydrochloride

In the landscape of modern drug discovery and materials science, precision is paramount. The ability to selectively modify molecules at specific sites dictates the success of complex synthetic campaigns. N-Boc-1,4-diaminobutane hydrochloride emerges as a critical reagent in this context. As a heterobifunctional linker, it possesses a primary amine nucleophile at one end and a temporarily masked amine at the other, protected by the acid-labile tert-butoxycarbonyl (Boc) group. This architecture is invaluable for introducing a four-carbon spacer in peptide synthesis, conjugating molecules to solid supports, or constructing sophisticated pharmacophores.[1][2][3]

However, the synthesis of this mono-protected diamine is not trivial. The core challenge lies in overcoming the statistical unlikelihood of selectively reacting only one of the two identical primary amines in the parent 1,4-diaminobutane (putrescine).[4][5] Simply reacting the diamine with one equivalent of the protecting agent, di-tert-butyl dicarbonate (Boc₂O), invariably leads to a mixture of unreacted starting material, the desired mono-protected product, and the undesired di-protected byproduct, necessitating tedious and often inefficient chromatographic purification.[6]

This guide provides a robust, scalable, and field-proven methodology that circumvents these challenges. We will delve into the causal chemistry behind a selective mono-protection strategy, provide a detailed, self-validating experimental protocol, and outline the necessary quality control measures to ensure the synthesis of high-purity N-Boc-1,4-diaminobutane hydrochloride.

Pillar 1: The Core Strategy — Exploiting pKa for Selective Protection

The elegance of the most reliable synthetic route lies in manipulating the acid-base chemistry of the diamine. By introducing precisely one molar equivalent of a strong acid, such as hydrochloric acid (HCl), we can selectively protonate one of the two amino groups. This creates an equilibrium that heavily favors the mono-ammonium salt.

The protonated amino group (-NH₃⁺) is no longer nucleophilic and will not react with the electrophilic Boc₂O. The remaining free amine (-NH₂), however, retains its nucleophilicity and is available for acylation.[7][8] This strategy transforms a statistically challenging reaction into a highly selective and predictable transformation.

Caption: Protonation equilibrium of 1,4-diaminobutane.

Pillar 2: The Reaction Mechanism

The core reaction is the nucleophilic acylation of the free amine by di-tert-butyl dicarbonate (Boc₂O). The nitrogen's lone pair attacks one of the electrophilic carbonyl carbons of the anhydride. The resulting tetrahedral intermediate then collapses, eliminating a stable leaving group (tert-butoxide and CO₂) to form the final, stable carbamate product.

Caption: Nucleophilic acylation of an amine by Boc Anhydride.

Pillar 3: Field-Proven Experimental Protocol

This protocol employs an in situ generation of HCl from chlorotrimethylsilane (Me₃SiCl), which is often more convenient and easier to handle than gaseous HCl.[6][9] The procedure yields the free amine, which is then converted to the hydrochloride salt.

Part A: Synthesis of tert-Butyl (4-aminobutyl)carbamate

Materials & Reagents

| Reagent | Formula | M.W. | Amount | Moles | Equiv. |

| 1,4-Diaminobutane | C₄H₁₂N₂ | 88.15 | 35.3 g | 0.40 | 4.0 |

| Anhydrous Methanol | CH₃OH | 32.04 | 250 mL | - | - |

| Chlorotrimethylsilane (Me₃SiCl) | C₃H₉SiCl | 108.64 | 10.86 g | 0.10 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 21.83 g | 0.10 | 1.0 |

| Deionized Water | H₂O | 18.02 | ~300 mL | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~300 mL | - | - |

| Sodium Hydroxide (5N aq.) | NaOH | 40.00 | As needed | - | - |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~450 mL | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

Step-by-Step Methodology

-

Initial Setup & Mono-protonation:

-

To a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,4-diaminobutane (4.0 eq.) and anhydrous methanol (250 mL).

-

Cool the solution to 0°C in an ice-water bath.

-

Expert's Note: A large excess of the diamine is used to ensure the mono-protected product is favored and to facilitate the removal of the di-Boc byproduct, which is poorly water-soluble. Cooling is critical to control the exothermic reaction of Me₃SiCl with methanol.

-

Slowly add chlorotrimethylsilane (1.0 eq.) dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 10°C. A white precipitate of the mono-hydrochloride salt may form.[9]

-

Allow the mixture to stir at 0°C for an additional 30 minutes after the addition is complete.

-

-

Boc Protection:

-

Dissolve di-tert-butyl dicarbonate (1.0 eq.) in 50 mL of anhydrous methanol.

-

Add this solution to the reaction mixture at 0°C over 30 minutes.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).

-

Expert's Note: The reaction is slow and requires extended stirring to go to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

To the resulting residue, add 150 mL of deionized water. A white precipitate of di-Boc-1,4-diaminobutane may form.

-

Wash the aqueous solution with diethyl ether (2 x 150 mL) to remove the di-Boc byproduct and any unreacted Boc₂O. Discard the organic layers.[8]

-

Expert's Note: This ether wash is a critical purification step. The desired mono-Boc product, being a salt, remains in the aqueous phase, while the non-polar di-Boc byproduct is extracted into the ether.

-

Cool the aqueous layer in an ice bath and adjust the pH to >12 by slowly adding 5N NaOH solution. Ensure the solution remains cold.

-

Extract the now basic aqueous layer with dichloromethane (3 x 150 mL).

-

Combine the organic (DCM) layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-aminobutyl)carbamate as a viscous, colorless to pale yellow oil.

-

Part B: Conversion to Hydrochloride Salt

-

Salt Formation:

-

Dissolve the purified tert-butyl (4-aminobutyl)carbamate oil from Part A in 150 mL of diethyl ether.

-

Cool the solution to 0°C.

-

Slowly bubble anhydrous HCl gas through the solution OR add a stoichiometric amount (1.0 eq.) of HCl solution in diethyl ether dropwise with vigorous stirring.

-

A white precipitate of N-Boc-1,4-diaminobutane hydrochloride will form immediately.

-

Expert's Note: Using a prepared solution of HCl in an organic solvent is often safer and provides better stoichiometric control than using HCl gas.

-

-

Isolation:

-

Continue stirring at 0°C for 1 hour.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether (2 x 50 mL) to remove any non-salt impurities.

-

Dry the product under vacuum to yield N-Boc-1,4-diaminobutane hydrochloride as a white crystalline solid.[10]

-

Characterization and Quality Control

The final product must be rigorously characterized to confirm its identity and purity.

Summary of Analytical Data

| Test | Specification | Expected Results |

| Appearance | Visual | White to off-white crystalline solid |

| ¹H NMR | (400 MHz, D₂O) | δ ~3.15 (t, 2H), ~3.05 (t, 2H), ~1.65 (m, 2H), ~1.55 (m, 2H), 1.40 (s, 9H) |

| ¹³C NMR | (100 MHz, D₂O) | δ ~158.5 (C=O), ~81.5 (C(CH₃)₃), ~40.0, ~39.5, ~28.5 (3xCH₃), ~26.0, ~25.0 |

| Purity | Titration / HPLC | ≥98% |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Workflow Summary

Caption: Overall workflow for the synthesis of N-Boc-1,4-diaminobutane HCl.

Conclusion

The selective mono-protection of symmetrical diamines is a foundational technique in synthetic organic chemistry. The method detailed herein, which leverages the principles of acid-base chemistry to temporarily deactivate one amine functionality, represents a highly efficient, scalable, and reproducible approach for the synthesis of N-Boc-1,4-diaminobutane hydrochloride. By understanding the causality behind each experimental step—from the in situ generation of the protonating agent to the strategic liquid-liquid extractions—researchers can confidently produce this versatile building block with high purity and yield, enabling further advancements in drug development and materials science.

References

-

Lee, D. W., & Ha, H. J. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 775-779. [Link]

-

Taylor & Francis Online. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications. [Link]

-

ChemBK. (2024). N-BOC-1,4-DIAMINOBUTANE-HCl - Introduction. [Link]

-

Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]

-

SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]

-

Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]

-

Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. [Link]

-

ResearchGate. (2020). Why does my synthesized BOC-1,4-diaminobutane (Nlys) crystallize (solidify)? [Link]

-

ChemBK. (2024). N-boc-1,4-diaminobutane. [Link]

-

Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! [Link]

-

ResearchGate. (n.d.). Scheme 1. Preparation of Mono-Boc-Protected Diaminoalkanes. [Link]

-

Krackeler Scientific, Inc. (n.d.). N-Boc-1,4-butanediamine. [Link]

- Google Patents. (n.d.).

-

Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

- Google Patents. (n.d.).

Sources

- 1. N-Boc-1,4-diaminobutane, 97+% 1 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-boc-1,4,diaminobutane | Sigma-Aldrich [sigmaaldrich.com]

- 5. N-Boc-1,4-butanediamine = 97.0 GC/NT 68076-36-8 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. bioorg.org [bioorg.org]

- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 10. chembk.com [chembk.com]

tert-Butyl (4-aminobutyl)carbamate hydrochloride CAS number

An In-depth Technical Guide to tert-Butyl (4-aminobutyl)carbamate hydrochloride Topic: tert-Butyl (4-aminobutyl)carbamate hydrochloride CAS Number: 33545-98-1 Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of tert-Butyl (4-aminobutyl)carbamate hydrochloride (CAS No. 33545-98-1), a critical bifunctional building block in modern organic synthesis and medicinal chemistry. As a mono-protected derivative of 1,4-diaminobutane (putrescine), this compound offers a strategic advantage by enabling sequential, selective functionalization of its two primary amine groups. This document details its physicochemical properties, outlines a validated synthetic protocol with mechanistic insights, explores its diverse applications as a linker in complex molecules like PROTACs, and provides essential safety and handling information. The guide is intended to serve as a practical resource for scientists leveraging this versatile reagent in drug discovery and materials science.

Introduction: The Strategic Value of Selective Protection

In the intricate field of molecular design, particularly in the synthesis of pharmaceuticals and bioactive probes, the ability to control reactivity is paramount. Diamines are fundamental structural motifs, but their symmetric nature presents a challenge: how to modify one amino group while leaving the other untouched for subsequent reactions. Tert-Butyl (4-aminobutyl)carbamate hydrochloride is an elegant solution to this problem.

It is a salt of a 1,4-diaminobutane molecule where one amine is "masked" by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its susceptibility to clean removal under mild acidic conditions.[1] This differential reactivity—a nucleophilic primary amine at one end and a protected, non-reactive amine at the other—makes it an invaluable tool for the stepwise construction of complex architectures. Its applications range from peptide chemistry and polymer science to the cutting-edge development of targeted protein degraders.[2]

Physicochemical and Handling Properties

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory. The key characteristics of tert-Butyl (4-aminobutyl)carbamate hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 33545-98-1 | [3][4] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | [5] |

| Molecular Weight | 224.73 g/mol | [5] |

| IUPAC Name | tert-butyl N-(4-aminobutyl)carbamate hydrochloride | |

| Synonyms | N-Boc-1,4-diaminobutane HCl, Boc-putrescine HCl | |

| Appearance | Off-white to yellow solid or powder | [5] |

| Boiling Point | 292.9 °C at 760 mmHg (for free base) | |

| Storage | 2-8°C, Refrigerator, Keep in a dark place, Sealed in dry | [6] |

Synthesis: A Protocol for Selective Mono-Protection

The synthesis of tert-Butyl (4-aminobutyl)carbamate is a classic example of controlled reactivity. The primary challenge is to prevent the formation of the di-protected byproduct, N,N'-Di-Boc-1,4-butanediamine. This is achieved by using an excess of the starting diamine and ensuring slow, controlled addition of the protecting group reagent, di-tert-butyl dicarbonate (Boc₂O).

Mechanistic Rationale

The reaction hinges on the nucleophilic attack of the amine nitrogen on one of the electrophilic carbonyl carbons of Boc₂O. By maintaining a low concentration of Boc₂O relative to the diamine and keeping the reaction temperature low (0-5 °C), the probability of a second protection event on the same molecule is statistically minimized. The excess diamine acts as both a reactant and a base to neutralize the generated acid, although an external non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is often added to ensure a more controlled reaction environment.[7]

Experimental Protocol

The following protocol is adapted from established synthetic methods.[7][8]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-diaminobutane (5 equivalents) in dichloromethane (DCM).

-

Cooling: Cool the solution in an ice-water bath to 0-5 °C. This step is critical to slow the reaction rate and enhance selectivity for mono-protection.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in a separate portion of DCM. Add this solution dropwise to the cooled, stirring diamine solution over several hours.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8]

-

Workup: Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove the excess diamine and other water-soluble byproducts. This involves sequential washes with dilute acid, bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product (the free base, an oil or liquid) can be purified further by column chromatography.

-

Salt Formation: To obtain the stable hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a stoichiometric amount of HCl (as a solution in an organic solvent) to precipitate the white solid product, which is then collected by filtration and dried.

Synthesis Workflow Diagram

Caption: Workflow for the selective mono-Boc protection of 1,4-diaminobutane.

Core Applications in Drug Discovery and Beyond

The utility of tert-Butyl (4-aminobutyl)carbamate hydrochloride stems from its identity as a heterobifunctional linker. The free amine can be readily coupled to a molecule of interest, while the Boc-protected amine can be deprotected at a later synthetic stage to allow for the attachment of a second molecule.

Linker for PROTACs and Molecular Glues

A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a molecule designed with two heads and a linker: one head binds to a target protein (the "protein of interest"), and the other binds to an E3 ubiquitin ligase.[9] By bringing these two proteins into proximity, the PROTAC induces the cell's own machinery to tag the target protein for degradation. The 4-aminobutyl chain of this reagent serves as a flexible and synthetically tractable linker to connect the two active ligands.[9]

Caption: Role as a central linker in a Proteolysis Targeting Chimera (PROTAC).

Synthesis of Polyamines and Peptidomimetics

Natural polyamines like spermidine and spermine are crucial for cell growth.[10] This reagent provides a convenient starting point for synthesizing polyamine analogues for therapeutic investigation, particularly in cancer research.[10] The free amine can be alkylated or acylated, followed by Boc deprotection and further elaboration to build up complex polyamine chains. Similarly, in peptide synthesis, it can be used to introduce a flexible, non-peptidic linker into a peptide backbone.[2]

Analytical Characterization

Confirmation of the identity and purity of tert-Butyl (4-aminobutyl)carbamate hydrochloride is typically achieved through standard analytical techniques. A Certificate of Analysis for this compound will commonly report:

-

¹H NMR Spectroscopy: To confirm the chemical structure by showing the characteristic peaks for the tert-butyl group, the methylene protons of the butyl chain, and the amine protons. Purity is often assessed via NMR as well.[5]

-

Appearance: Visual confirmation that the material matches the expected physical form (e.g., off-white solid).[5]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for laboratory safety. The Safety Data Sheet (SDS) for this compound provides detailed hazard information.[3]

| Safety Aspect | Guideline | Source(s) |

| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust.P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection/face protection. | [3] |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or fume hood. | [3][11] |

| First Aid (Eyes) | Immediately flush with large amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention. | [3][12] |

| First Aid (Skin) | Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation persists. | [3][12] |

| Storage | Store in a tightly sealed container in a refrigerator (2-8°C) away from incompatible materials like strong oxidizing agents. | [13] |

Conclusion

Tert-Butyl (4-aminobutyl)carbamate hydrochloride is more than just a chemical intermediate; it is a strategic tool that embodies the principle of selective reactivity. Its bifunctional nature, enabled by the reliable Boc protecting group, provides chemists with a robust platform for the rational, stepwise synthesis of complex and high-value molecules. From its foundational role in building polyamine analogues to its critical function as a linker in next-generation therapeutics like PROTACs, this reagent is a cornerstone of modern medicinal and synthetic chemistry. A firm grasp of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for any researcher aiming to incorporate it into their synthetic endeavors.

References

-

LookChem. Cas 33545-98-1, BOC-1,4-DIAMINOBUTANE HYDROCHLORIDE. [Link]

-

LookChem. Cas 68076-36-8, tert-Butyl N-(4-aminobutyl)carbamate. [Link]

-

ChemBK. N-boc-1,4-diaminobutane. [Link]

-

PubChem. tert-butyl N-(4-aminobutyl)carbamate. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. BOC-1,4-DIAMINOBUTANE HYDROCHLORIDE | 33545-98-1 [chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. lookchem.com [lookchem.com]

- 7. Page loading... [guidechem.com]

- 8. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to tert-Butyl (4-aminobutyl)carbamate Hydrochloride: A Bifunctional Building Block for Advanced Drug Discovery

This guide provides an in-depth technical overview of tert-Butyl (4-aminobutyl)carbamate hydrochloride, a critical building block for researchers, chemists, and drug development professionals. We will move beyond simple data recitation to explore the compound's strategic importance, synthesis rationale, and practical application, ensuring a thorough understanding of its utility in modern medicinal chemistry.

Core Compound Identification and Physicochemical Properties

At its core, tert-Butyl (4-aminobutyl)carbamate is a mono-protected diamine, a molecular structure that provides significant synthetic advantages. The hydrochloride salt form is often preferred for its improved stability and handling characteristics as a solid.

A clear distinction must be made between the hydrochloride salt and its free base form, as their molecular weights and some physical properties differ.

Table 1: Physicochemical and Identification Data

| Property | Value (Hydrochloride Salt) | Value (Free Base) | References |

| Molecular Weight | 224.73 g/mol | 188.27 g/mol | [1] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | C₉H₂₀N₂O₂ | [1][2][3][4] |

| CAS Number | 33545-98-1 | 68076-36-8 | [2][5][6] |

| Appearance | Off-white to yellow solid | Clear, colorless to light yellow viscous liquid | [1][3][7] |

| Boiling Point | Not Applicable (Salt) | 292.9 °C at 760 mmHg | [4][5] |

| IUPAC Name | tert-butyl N-(4-aminobutyl)carbamate hydrochloride | tert-butyl N-(4-aminobutyl)carbamate | [2][4] |

Common Synonyms: Researchers may encounter this compound under various names, including:

-

N-(tert-Butoxycarbonyl)-1,4-diaminobutane hydrochloride[2][3]

-

(4-amino-butyl)-carbamic acid tert-butyl ester hydrochloride[4]

-

NH2-C4-NH-Boc hydrochloride[3]

Strategic Importance in Synthetic Chemistry and Drug Development

The utility of this molecule lies in its bifunctional nature, which is deliberately engineered through the use of the tert-butoxycarbonyl (Boc) protecting group. This strategic protection imparts two distinct reactive sites on the same molecule: a nucleophilic primary amine and a temporarily inert carbamate-protected amine.

The causality behind this design is to allow for selective, sequential reactions. The free primary amine can undergo a variety of transformations (e.g., amidation, alkylation, sulfonylation) while the other nitrogen atom remains shielded. Subsequent removal of the acid-labile Boc group under mild conditions (e.g., with trifluoroacetic acid or HCl) unmasks the second primary amine for further functionalization. This makes the compound an invaluable C4 linker.

Caption: Logical diagram of the compound's bifunctional nature.

Key Applications:

-

PROTACs Development: The molecule is used as a linker component in Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[3] The C4 alkyl chain serves as a spacer between the protein-binding ligand and the E3 ligase ligand.

-

Polyamine Analogue Synthesis: Polyamines like spermidine are vital for cell growth, making their derivatives potential therapeutic agents, especially in oncology.[8] This building block provides a precisely defined 1,4-diaminobutane unit for constructing these complex analogues.[7][8]

-

General Medicinal Chemistry: It is widely used to introduce a C4 spacer with a terminal amine, which can be crucial for modulating solubility, improving binding affinity, or linking a molecule to a larger scaffold.[7]

Synthesis and Characterization: A Validated Protocol

The synthesis of the free base, tert-Butyl N-(4-aminobutyl)carbamate, is a well-established procedure. The core principle is the mono-N-Boc protection of 1,4-diaminobutane. The key to achieving high selectivity for the mono-protected product over the di-protected byproduct is controlling the stoichiometry of the reagents.

Caption: Standard laboratory synthesis workflow for the free base.

Experimental Protocol: Synthesis of tert-Butyl N-(4-aminobutyl)carbamate

This protocol is synthesized from established literature methods and serves as a self-validating system.[7][9]

-

Reaction Setup: In a round-bottom flask, dissolve an excess of 1,4-butanediamine (e.g., 5 equivalents) in a suitable solvent like dichloromethane (DCM). The use of excess diamine statistically favors mono-protection and helps to consume the electrophilic reagent.

-

Cooling: Cool the solution in an ice bath to 0-5 °C. This is critical to moderate the exothermic reaction and minimize side reactions.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1 equivalent) in a minimal amount of DCM. Add this solution dropwise to the cooled, stirring diamine solution over a prolonged period. A slow addition rate is paramount to maintaining a low instantaneous concentration of the Boc anhydride, further enhancing selectivity for the mono-adduct.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up and Purification:

-

Filter the reaction mixture if any solids (like di-Boc protected diamine) have precipitated.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting residue can be purified by dissolving it in an organic solvent (e.g., ethyl acetate) and washing with a saturated sodium chloride solution to remove the unreacted, water-soluble 1,4-butanediamine.[7]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product, typically as a viscous liquid.[7]

-

Conversion to Hydrochloride Salt: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). The salt typically precipitates and can be collected by filtration.

Analytical Characterization: The identity and purity of the final product must be confirmed.

-

NMR Spectroscopy: ¹H NMR is used to confirm the structure. Key signals include the large singlet around 1.38 ppm corresponding to the nine protons of the tert-butyl group and characteristic multiplets for the methylene protons of the butyl chain.[7] Purity can also be assessed via NMR.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

HPLC/LC-MS: To determine purity with high precision.[10][11]

Safety, Handling, and Storage Protocols

As a laboratory chemical, adherence to strict safety protocols is mandatory. The information below is derived from supplier Safety Data Sheets (SDS).

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[5]

-

Skin Corrosion/Irritation (Category 1B/2), H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[2][5][12][13]

-

Serious Eye Damage/Irritation (Category 1/2A), H318/H319: Causes serious eye damage or serious eye irritation.[2][5]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[5]

Personal Protective Equipment (PPE) and Handling:

-

Eye Protection: Wear tightly fitting safety goggles with side-shields.[5][13]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[5]

-

Skin and Body Protection: Use an impervious lab coat. Ensure a safety shower and eyewash station are readily accessible.[5]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[12][13]

-

In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]

-

In Case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][12]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][12]

Storage and Stability:

-

Conditions: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed.

-

Stability: The compound is stable under recommended storage conditions.[5]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong alkalis.[5]

Conclusion

tert-Butyl (4-aminobutyl)carbamate hydrochloride is more than a simple chemical reagent; it is a strategic tool that enables controlled, multi-step synthetic pathways. Its value for researchers in drug discovery is rooted in its pre-engineered bifunctionality, which provides a reliable method for introducing a C4 amino-linker into complex molecules like PROTACs and polyamine derivatives. A thorough understanding of its properties, synthesis rationale, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the laboratory.

References

- MedChemExpress. (2026). tert-Butyl (4-aminobutyl)

- Apollo Scientific. tert-Butyl N-(4-aminobutyl)

- ECHEMI. tert-Butyl N-(4-aminobutyl)

- PubChem. tert-butyl N-(4-aminobutyl)carbamate | C9H20N2O2 | CID 4351.

- Echemi. tert-Butyl N-(4-aminobutyl)

- Alfa Chemistry.

- BLDpharm. 1914155-12-6|tert-Butyl (4-aminobut-2-en-1-yl)

- Guidechem. How to Prepare tert-Butyl N-(4-aminobutyl)

- TCI Chemicals. (2025).

- Fisher Scientific. (2010).

- Anax Laboratories. 68076-36-8 | tert-butyl (4-aminobutyl)

- ChemicalBook. (2025). tert-Butyl N-(4-aminobutyl)

- BLD Pharm. 68076-36-8|tert-Butyl (4-aminobutyl)

- Benchchem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

- MedChemExpress. tert-Butyl (4-aminobutyl)

- Apollo Scientific. tert-Butyl N-(4-aminobutyl)

- PubMed Central (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. tert-butyl N-(4-aminobutyl)carbamate | C9H20N2O2 | CID 4351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. anaxlab.com [anaxlab.com]

- 7. tert-Butyl N-(4-aminobutyl)carbamate | 68076-36-8 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Page loading... [guidechem.com]

- 10. 1914155-12-6|tert-Butyl (4-aminobut-2-en-1-yl)carbamate hydrochloride|BLD Pharm [bldpharm.com]

- 11. 68076-36-8|tert-Butyl (4-aminobutyl)carbamate|BLD Pharm [bldpharm.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. echemi.com [echemi.com]

N-Boc-1,4-diaminobutane hydrochloride solubility data

An In-depth Technical Guide to the Solubility of N-Boc-1,4-diaminobutane Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of N-Boc-1,4-diaminobutane hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying chemical principles and provide robust methodologies for empirical solubility determination.

Introduction: The Significance of a Versatile Building Block

N-Boc-1,4-diaminobutane hydrochloride is a mono-protected diamine that serves as a crucial building block in modern organic synthesis. Its utility is most pronounced in pharmaceutical and peptide synthesis, where the temporary masking of one amine group allows for selective chemical transformations at the other.[1] The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.

Understanding the solubility of this compound is paramount for its effective use. Solubility data dictates the choice of reaction solvents, purification strategies (such as crystallization and chromatography), and the feasibility of formulation for downstream applications. This guide will explore the theoretical and practical aspects of the solubility of N-Boc-1,4-diaminobutane hydrochloride.

Core Physicochemical Properties

A foundational understanding of the compound's physical properties is essential before delving into its solubility.

| Property | Value | Source(s) |

| Chemical Name | tert-Butyl (4-aminobutyl)carbamate hydrochloride | [2] |

| Synonyms | N-Boc-1,4-diaminobutane HCl, N-Boc-putrescine HCl | [2] |

| CAS Number | 33545-98-1 | [2] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | [2] |

| Molecular Weight | 224.73 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [2][3] |

| Melting Point | Approx. 104-105 °C | [3] |

| Storage | Inert atmosphere, 2-8°C | [2] |

The Molecular Basis of Solubility

The solubility of N-Boc-1,4-diaminobutane hydrochloride is a direct consequence of its molecular structure, which features distinct hydrophobic and hydrophilic regions.

-

The Boc Group : The tert-butyloxycarbonyl (Boc) group is large and nonpolar. This moiety significantly increases the compound's lipophilicity, contributing to its solubility in organic solvents.[4]

-

The Carbamate Linkage : The carbamate functional group (-NHCOO-) is polar and can participate in hydrogen bonding, which enhances solubility in polar aprotic solvents.[4]

-

The Ammonium Group : The terminal amine is protonated to form an ammonium chloride salt (-NH₃⁺Cl⁻). This ionic group is highly polar and is the primary driver of the compound's solubility in polar protic solvents, most notably water. The formation of an ammonium salt from a water-insoluble amine is a common strategy to increase aqueous solubility.[5]

The interplay between the bulky, hydrophobic Boc group and the ionic, hydrophilic ammonium group dictates the compound's solubility profile across different solvent systems.

Caption: Workflow for the Shake-Flask solubility determination method.

Protocol 2: pH-Metric Titration for Ionizable Compounds

This advanced method is particularly suited for acidic or basic compounds and their salts. It can determine the intrinsic solubility (S₀) of the free base and the pKa simultaneously. [6] Principle: The compound is first fully dissolved at a pH where it is in its most soluble (ionized) form. It is then titrated with an acid or base, causing it to precipitate as the pH approaches its pKa. The point of precipitation is detected, and solubility is calculated from the known concentrations.

Step-by-Step Methodology:

-

Initial Dissolution: Dissolve a known mass of N-Boc-1,4-diaminobutane hydrochloride in a known volume of water.

-

pH Adjustment (Optional): If needed, add a small amount of acid (e.g., 0.1 M HCl) to ensure the compound is fully protonated and dissolved. [6]3. Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH continuously.

-

Titration: Slowly add a standardized base titrant (e.g., 0.1 M NaOH) in small, precise aliquots. Record the pH after each addition.

-

Precipitation Detection: The onset of precipitation is marked by a significant change or instability in the pH reading, as the system is no longer a single phase. This can also be detected visually or with a turbidity sensor.

-

Data Analysis: The pKa and intrinsic solubility (S₀) of the free base can be calculated from the titration curve data before and at the point of precipitation using specialized software or relevant thermodynamic equations (e.g., the Henderson-Hasselbalch equation and solubility product principles).

Caption: Workflow for pH-metric titration to determine solubility.

Application of Solubility Data

The empirically determined solubility data has direct and critical applications in the laboratory:

-

Reaction Chemistry: Selecting an appropriate solvent where both the starting material and reagents have adequate solubility is crucial for achieving optimal reaction kinetics and yield.

-

Purification: Solubility differences are exploited in purification. For example, a solvent in which the desired product is soluble but impurities are not (or vice versa) can be used for recrystallization.

-

Formulation Science: In drug development, aqueous solubility is a key determinant of a drug's bioavailability. For preclinical studies, compounds are often formulated as solutions, requiring knowledge of their solubility in various pharmaceutically acceptable vehicles.

Safety and Handling Precautions

As with any chemical, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves. [3]* Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood to prevent inhalation. [7]* Accidental Contact: In case of skin or eye contact, rinse thoroughly with plenty of water. * Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [2] Always consult the latest Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.

Conclusion

N-Boc-1,4-diaminobutane hydrochloride presents a solubility profile governed by the balance between its nonpolar Boc group and its ionic ammonium chloride terminus. It is readily soluble in polar protic solvents like water and alcohols and insoluble in non-polar organic solvents. For research and development, where precise quantitative data is necessary, validated methods such as the shake-flask protocol provide a reliable means of determining its thermodynamic solubility in any solvent system of interest. A thorough understanding and empirical determination of its solubility are indispensable for the successful application of this versatile synthetic building block.

References

- BenchChem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. [URL: https://www.benchchem.com/pro-chem-guides/physical-chemical-properties-boc-protected-amines]

- ChemBK. N-BOC-1,4-DIAMINOBUTANE-HCl - Introduction. [URL: https://www.chembk.com/en/chem/N-BOC-1,4-DIAMINOBUTANE-HCl]

- Chem-Impex. N-Boc-1,4-butanediamine. [URL: https://www.chemimpex.com/products/06441]

- Guidechem. N,N'-Di-Boc-1,4-butanediaMine (CAS No. 33545-97-0) SDS. [URL: https://www.guidechem.com/msds/33545-97-0.html]

- MilliporeSigma. SAFETY DATA SHEET (for a related compound). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/d13208]

- National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/source/NIH/DTP/NCI-Open2/10.1002_slct.201700201]

- Moorpark College. Experiment 13 – Properties of Amines and Amides. [URL: https://www.moorparkcollege.edu/sites/moorparkcollege/files/media/document/2021/Experiment%2013%20-%20Amines%20and%20Amides%20F21.pdf]

- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [URL: https://www.bozechem.com/boc-protection-and-deprotection_n3]

- Thermo Fisher Scientific. SAFETY DATA SHEET (for 1,4-Butanediamine, dihydrochloride). [URL: https://www.fishersci.com/msds?productName=AC107290050]

- Sigma-Aldrich. SAFETY DATA SHEET (for 1,4-Diaminobutane dihydrochloride). [URL: https://www.sigmaaldrich.com/sds/sigma/32810]

- ChemBK. N-boc-1,4-diaminobutane. [URL: https://www.chembk.com/en/chem/N-boc-1,4-diaminobutane]

- Reddit. Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/k7p3f1/mono_bocprotection_of_butane14diamine_synthetic/]

- Sigma-Aldrich. N-Boc-1,4-butanediamine = 97.0 GC/NT 68076-36-8. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/15404]

- TCI Chemicals. N-(tert-Butoxycarbonyl)-1,4-diaminobutane 68076-36-8. [URL: https://www.tcichemicals.com/US/en/p/T3204]

- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.8b00498]

- Google Patents. Method for determining solubility of a chemical compound. [URL: https://patents.google.

- National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6483162/]

- Selleck Chemicals. 1,4-Diaminobutane dihydrochloride | CAS 333-93-7. [URL: https://www.selleckchem.com/products/1-4-diaminobutane-dihydrochloride.html]

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=133468&fileOId=624383]

- YouTube. Amines Experiment. [URL: https://www.youtube.

- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [URL: https://www.researchgate.net/publication/265611090_Experimental_and_Computational_Methods_Pertaining_to_Drug_Solubility]

- ChemicalBook. BOC-1,4-DIAMINOBUTANE HYDROCHLORIDE CAS#: 33545-98-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6444853.htm]

- Organic Chemistry Portal. Boc-Protected Amino Groups. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc.shtm]

- Reddit. Having great trouble with a Boc-protection reaction. r/chemhelp. [URL: https://www.reddit.

- Digital Commons @ IWU. The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. [URL: https://digitalcommons.iwu.edu/jwprc/2003/posters/34/]

- Sciforum. Selective Mono-Boc-Protection of Bispidine. [URL: https://sciforum.net/paper/ecsoc-14/a029/view]

- Fisher Scientific. N-Boc-1,4-diaminobutane, 97+%. [URL: https://www.fishersci.ca/shop/products/n-boc-1-4-diaminobutane-97/AC430340010]

- ChemicalBook. BOC-1,4-DIAMINOBUTANE HYDROCHLORIDE suppliers & manufacturers in China. [URL: https://www.chemicalbook.com/CAS/33545-98-1_Suppliers.htm]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. BOC-1,4-DIAMINOBUTANE HYDROCHLORIDE CAS#: 33545-98-1 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl (4-aminobutyl)carbamate Hydrochloride

Introduction

In the landscape of modern drug discovery and chemical biology, bifunctional molecules play a pivotal role. Among these, tert-Butyl (4-aminobutyl)carbamate hydrochloride (CAS: 33545-98-1) has emerged as a critical building block.[1] Its structure, featuring a primary amine protected by a tert-butoxycarbonyl (Boc) group and a terminal primary amine present as a hydrochloride salt, makes it an ideal linker for various applications.[2] Notably, it is extensively used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a versatile C4 spacer to connect a target-binding ligand to an E3 ligase ligand.[2]

Given its significance, the unambiguous structural confirmation and purity assessment of this compound are paramount for researchers. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the definitive identification of tert-Butyl (4-aminobutyl)carbamate hydrochloride. The insights herein are framed to explain not just the data itself, but the underlying chemical principles that give rise to the observed spectral features, ensuring a robust and reliable characterization process.

Molecular Structure and Spectroscopic Implications

The chemical structure of tert-Butyl (4-aminobutyl)carbamate hydrochloride dictates its spectroscopic fingerprint. The molecule possesses several key features: a Boc protecting group with its characteristic tert-butyl and carbamate moieties, a flexible four-carbon alkyl chain, and a terminal ammonium group. Each of these components yields distinct and predictable signals in various spectroscopic analyses.

To facilitate a clear discussion, the protons and carbons in the structure are systematically labeled as shown below.

Caption: Labeled structure of tert-Butyl (4-aminobutyl)carbamate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For the hydrochloride salt, polar deuterated solvents like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are required for dissolution. The choice of solvent affects the observation of exchangeable protons (N-H). In D₂O, the ammonium (N⁺H₃) and carbamate (N-H) protons will exchange with deuterium and become invisible in the ¹H NMR spectrum. In DMSO-d₆, these protons are typically observable.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information based on chemical shift, integration, and signal multiplicity. The protonation of the terminal amine to an ammonium group causes significant deshielding (a downfield shift) of the adjacent methylene protons (a) compared to its free-base form.

Table 1: Typical ¹H NMR Data for tert-Butyl (4-aminobutyl)carbamate hydrochloride (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Label) | Rationale |

| ~7.85 | Broad s | 3H | Ammonium protons (g , -N⁺H₃) | Highly deshielded due to the positive charge on nitrogen. Broad due to quadrupolar relaxation and potential exchange. |

| ~6.78 | t | 1H | Carbamate proton (f , -NHCOO) | Appears as a triplet due to coupling with the adjacent CH₂ group (d). |

| ~2.95 | q | 2H | Methylene protons (d , -CH₂NHCOO) | Coupled to both the carbamate N-H and the adjacent CH₂ group (c). |

| ~2.75 | t | 2H | Methylene protons (a , -CH₂N⁺H₃) | Shifted significantly downfield due to the inductive effect of the adjacent ammonium group. |

| ~1.55 | m | 2H | Methylene protons (b , -CH₂CH₂N⁺H₃) | Central methylene protons, appearing as a multiplet due to coupling with protons (a) and (c). |

| ~1.39 | m | 2H | Methylene protons (c , -CH₂CH₂NHCOO) | Central methylene protons, appearing as a multiplet. |

| 1.38 | s | 9H | tert-Butyl protons (e , -C(CH₃)₃) | Nine magnetically equivalent protons result in a sharp singlet, a hallmark of the Boc group. |

Note: Data are synthesized based on typical chemical shifts for the functional groups present. Exact values can vary with solvent and concentration. The ¹H NMR spectrum for the free base in CDCl₃ shows the terminal amine-adjacent protons (a) at a more upfield position of δ 2.72-2.79 ppm, highlighting the deshielding effect of protonation.[2]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. It is a simpler spectrum, typically without coupling, where each unique carbon atom gives a single peak.

Table 2: Predicted ¹³C NMR Data for tert-Butyl (4-aminobutyl)carbamate hydrochloride

| Chemical Shift (δ, ppm) | Assignment (Carbon) | Rationale |

| ~155.7 | Carbamate Carbonyl (-C =O) | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~77.5 | Quaternary Carbon (-C (CH₃)₃) | The quaternary carbon of the tert-butyl group. |

| ~39.9 | Methylene Carbon (-C H₂NHCOO) | Carbon adjacent to the carbamate nitrogen. |

| ~38.8 | Methylene Carbon (-C H₂N⁺H₃) | Carbon adjacent to the ammonium nitrogen. |

| ~28.3 | Methyl Carbons (-C(C H₃)₃) | The three equivalent methyl carbons of the tert-butyl group. |

| ~26.9 | Methylene Carbon (-C H₂CH₂NHCOO) | Central alkyl carbon. |

| ~24.5 | Methylene Carbon (-C H₂CH₂N⁺H₃) | Central alkyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3200 | N-H Stretch | Carbamate (-NH) | A sharp to medium peak confirming the carbamate N-H bond. |

| 3200 - 2800 | N⁺-H Stretch | Ammonium (-N⁺H₃) | A very broad and strong absorption band, often obscuring C-H stretches, is a definitive feature of the ammonium salt. |

| 2980 - 2850 | C-H Stretch | Alkyl (CH₂, CH₃) | Aliphatic C-H stretching vibrations. |

| ~1690 | C=O Stretch | Carbamate (-NHCOO-) | A strong, sharp absorption peak characteristic of the carbamate carbonyl group. This is a key diagnostic peak. |

| ~1540 | N-H Bend | Carbamate (-NH) | Bending vibration associated with the carbamate group. |

| ~1160 | C-O Stretch | Carbamate (-O-C(CH₃)₃) | Strong stretching vibration for the C-O bond of the ester component. |

The presence of the broad ammonium stretch and the strong carbonyl peak around 1690 cm⁻¹ are the most crucial features for identifying the compound in an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode is ideal for this ionic compound.

The analysis will detect the cationic part of the salt, which is the protonated form of the free base (tert-Butyl (4-aminobutyl)carbamate, MW = 188.27 g/mol ).[3]

-

Expected Molecular Ion: [M+H]⁺ at m/z ≈ 189.16

-

Key Fragmentation: A primary and highly characteristic fragmentation pathway for Boc-protected amines is the loss of a neutral isobutylene molecule (56 Da) or the entire tert-butoxy group. The most common fragmentation is the loss of the tert-butyl cation or, more frequently, the loss of isobutylene.

Sources

The Synthetic Cornerstone: A Technical Guide to tert-Butyl (4-aminobutyl)carbamate Hydrochloride in Modern Organic Synthesis

Abstract

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic manipulation of functional groups is paramount. Among the chemist's toolkit, bifunctional building blocks offer a streamlined approach to constructing complex molecular architectures. This guide provides an in-depth technical exploration of tert-butyl (4-aminobutyl)carbamate hydrochloride (N-Boc-1,4-diaminobutane hydrochloride), a versatile reagent that serves as a linchpin in numerous synthetic endeavors. We will dissect the rationale behind its application, from the foundational principles of amine protection to its sophisticated use in the synthesis of polyamines and cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the field-proven insights necessary to leverage this reagent to its full potential.

Introduction: The Strategic Advantage of a Bifunctional Building Block

tert-Butyl (4-aminobutyl)carbamate hydrochloride, with the CAS Number 33545-98-1, is more than a simple diamine derivative.[1] It represents a strategic solution to a common synthetic challenge: the selective functionalization of one amino group in the presence of another. The molecule's design, featuring a primary amine and a tert-butyloxycarbonyl (Boc)-protected primary amine, allows for sequential and controlled reactions. The hydrochloride salt form enhances its stability and ease of handling as a solid, compared to the free base which is a viscous liquid.[2][3]

The core utility of this reagent lies in the properties of the Boc protecting group. The Boc group is stable under a wide range of non-acidic conditions, including basic and nucleophilic environments, making it an ideal choice for multi-step syntheses.[4] Its facile removal under acidic conditions provides a reliable and predictable deprotection step.[5] This orthogonality is a cornerstone of modern protecting group strategy, enabling chemists to unveil the second amino group at a desired stage of the synthesis without disturbing other sensitive functionalities.[6][7]

Table 1: Physicochemical Properties of tert-Butyl (4-aminobutyl)carbamate Hydrochloride

| Property | Value |

| CAS Number | 33545-98-1 |

| Molecular Formula | C₉H₂₁ClN₂O₂ |

| Molecular Weight | 224.73 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 105 - 109 °C |

Source: MedChemExpress[1], Fisher Scientific[8]

The Chemistry of the Boc Protecting Group: A Mechanistic Perspective

Understanding the mechanism of both the introduction and cleavage of the Boc group is fundamental to its effective use.

Boc Protection: A Shield Against Reactivity

The mono-Boc protection of 1,4-diaminobutane is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A large excess of the diamine is often employed to statistically favor mono-protection over di-protection.

Caption: Mechanism of mono-Boc protection of 1,4-diaminobutane.

Boc Deprotection: The Acid-Labile Nature

The removal of the Boc group is an acid-catalyzed carbamate hydrolysis.[5] The choice of acid is critical and depends on the sensitivity of other functional groups in the molecule. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[9][10]

The mechanism proceeds through protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation.[11] This cation can then be quenched, deprotonate to form isobutylene gas, or in some cases, lead to side reactions.[11] The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[11]

Caption: General mechanism of acid-catalyzed Boc deprotection.

Core Applications in Organic Synthesis

The unique structure of tert-butyl (4-aminobutyl)carbamate hydrochloride makes it a valuable precursor in several areas of research and development.

Synthesis of Polyamines and their Analogues

Polyamines, such as spermidine and spermine, are ubiquitous in biological systems and play crucial roles in cell growth and proliferation.[8] The synthesis of natural and synthetic polyamine analogues for therapeutic applications, particularly in oncology, is an active area of research.[8][12] tert-Butyl (4-aminobutyl)carbamate provides a four-carbon diamine synthon, allowing for the stepwise construction of these complex molecules.

The free primary amine can be alkylated or acylated, followed by deprotection of the Boc group to reveal a new primary amine for further elaboration. This iterative process is a powerful strategy for building up polyamine chains with precise control over their structure.

A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome.[1][2] These molecules consist of a ligand for the target protein and a ligand for the E3 ligase, connected by a flexible linker. The nature and length of the linker are critical for the efficacy of the PROTAC.

tert-Butyl (4-aminobutyl)carbamate hydrochloride is an ideal starting material for the synthesis of these linkers.[1][13][14][15] The primary amine can be coupled to one of the ligands, and after Boc deprotection, the newly formed primary amine can be attached to the second ligand, completing the synthesis of the PROTAC. The four-carbon chain provides a common and effective spacer length for many PROTAC applications.

Caption: General workflow for PROTAC synthesis using the Boc-protected linker.

Experimental Protocols and Practical Considerations

Step-by-Step Protocol for Boc Deprotection of tert-Butyl (4-aminobutyl)carbamate Hydrochloride

This protocol describes the deprotection to yield 1,4-diaminobutane dihydrochloride.

Materials:

-

tert-Butyl (4-aminobutyl)carbamate hydrochloride

-

4 M HCl in 1,4-dioxane

-

Anhydrous diethyl ether

-

Nitrogen or argon supply

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

Procedure:

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl (4-aminobutyl)carbamate hydrochloride (1.0 eq).

-

Dissolution: Under an inert atmosphere (N₂ or Ar), add 4 M HCl in 1,4-dioxane (5-10 mL per gram of starting material).

-

Reaction: Stir the resulting suspension or solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Typically, the reaction is complete within 1-4 hours. The evolution of isobutylene gas may be observed.

-

Precipitation: Once the reaction is complete, add anhydrous diethyl ether (approximately 10 volumes of the reaction mixture) to precipitate the product.

-

Isolation: Collect the white precipitate by vacuum filtration, washing the solid with additional anhydrous diethyl ether.

-

Drying: Dry the resulting white solid, 1,4-diaminobutane dihydrochloride, under high vacuum to remove residual solvents.

Causality and Field Insights:

-

Choice of Reagent: 4 M HCl in dioxane is often preferred over TFA for deprotection when the final product is desired as the hydrochloride salt, which is often a stable, crystalline solid.[10] This avoids the need for a salt exchange step. Using HCl in dioxane also mitigates the risk of trifluoroacetylation of the newly formed amine, a potential side reaction with TFA.[9]

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere is good practice to prevent the hygroscopic nature of the hydrochloride salts from causing issues.

-

Precipitation: Diethyl ether is an excellent solvent for precipitating the polar dihydrochloride salt while leaving any less polar impurities in solution.

Mitigating Side Reactions: The Role of Scavengers

A significant challenge during Boc deprotection is the generation of the electrophilic tert-butyl cation.[16] This cation can alkylate nucleophilic residues in the substrate, particularly if the molecule contains electron-rich aromatic rings, thiols, or thioethers.[9][16]

Table 2: Common Scavengers for Boc Deprotection

| Scavenger | Target Residue(s) | Mechanism |

| Anisole | Tryptophan, Tyrosine | Electrophilic aromatic substitution with the t-butyl cation. |

| Thioanisole | Methionine, Cysteine, Tryptophan | Acts as a soft nucleophile to trap the t-butyl cation. |

| Triethylsilane (TES) | Tryptophan | Reduces the t-butyl cation to isobutane. |

| 1,2-Ethanedithiol (EDT) | Cysteine | Forms a stable thioacetal with the t-butyl cation. |

When working with substrates that contain such nucleophilic moieties, the inclusion of a scavenger (typically 1-5% v/v) in the acidic deprotection cocktail is highly recommended.

Safety and Handling

tert-Butyl (4-aminobutyl)carbamate hydrochloride is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Mandatory Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Avoid inhalation of dust and contact with skin and eyes.[1]

-

In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[6]

-

Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][8]

Conclusion: A Versatile Tool for the Modern Chemist